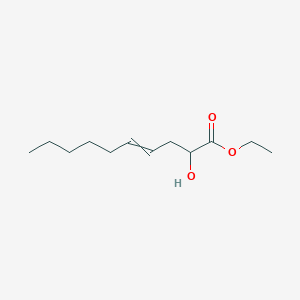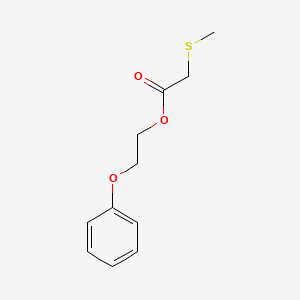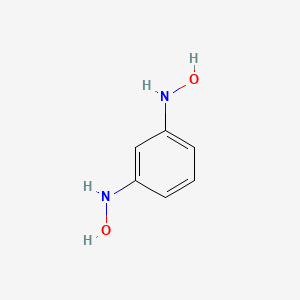
N~1~,N~3~-Dihydroxybenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Dihydroxybenzene-1,3-diamine is an organic compound that features two hydroxyl groups and two amine groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dihydroxybenzene-1,3-diamine typically involves the introduction of hydroxyl and amine groups onto a benzene ring. One common method is the nitration of benzene followed by reduction to form the corresponding diamine. The hydroxyl groups can then be introduced through hydroxylation reactions .
Industrial Production Methods
Industrial production of N1,N~3~-Dihydroxybenzene-1,3-diamine may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are often used in the reduction steps, while hydroxylation can be achieved using oxidizing agents like hydrogen peroxide under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Dihydroxybenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The amine and hydroxyl groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diamines and other reduced forms.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N~1~,N~3~-Dihydroxybenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~3~-Dihydroxybenzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~3~-Dimethylbenzene-1,3-diamine
- N~1~,N~3~-Diethylbenzene-1,3-diamine
- N~1~,N~3~-Dihydroxybenzene-1,2-diamine
Uniqueness
N~1~,N~3~-Dihydroxybenzene-1,3-diamine is unique due to the specific positioning of its hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .
Propriétés
Numéro CAS |
57475-96-4 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
N-[3-(hydroxyamino)phenyl]hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c9-7-5-2-1-3-6(4-5)8-10/h1-4,7-10H |
Clé InChI |
CWKJBVWFCPINDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NO)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


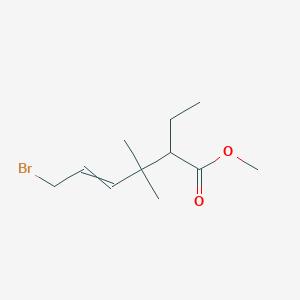

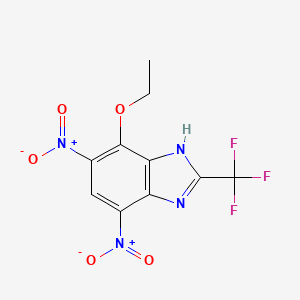
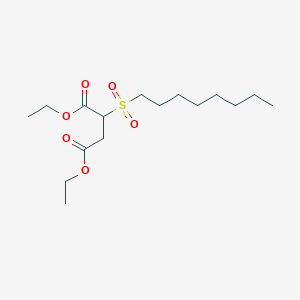

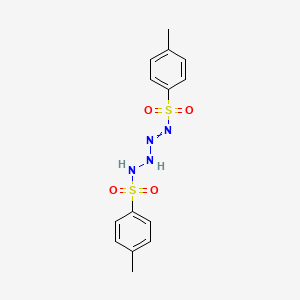
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)

![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
